molecular formula C22H27N5O2S2 B10870033 N'~2~-(2-{[5-(1-Adamantyl)-4-allyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)-2-thiophenecarbohydrazide

N'~2~-(2-{[5-(1-Adamantyl)-4-allyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)-2-thiophenecarbohydrazide

Cat. No.: B10870033
M. Wt: 457.6 g/mol
InChI Key: UXDQQZCDTCNWPL-UHFFFAOYSA-N
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Description

N’~2~-(2-{[5-(1-Adamantyl)-4-allyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)-2-thiophenecarbohydrazide is a complex organic compound featuring a unique structure that combines adamantyl, triazole, and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~2~-(2-{[5-(1-Adamantyl)-4-allyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)-2-thiophenecarbohydrazide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate alkyne or azide precursor under reflux conditions.

    Attachment of the Adamantyl Group: The adamantyl group is introduced through a Friedel-Crafts alkylation reaction, using adamantyl chloride and an appropriate catalyst such as aluminum chloride.

    Sulfanyl Acetylation: The sulfanyl group is attached via a nucleophilic substitution reaction, where a thiol reacts with an acetyl chloride derivative.

    Coupling with Thiophene Carbohydrazide: The final step involves coupling the intermediate with thiophene carbohydrazide under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to batch processes.

Chemical Reactions Analysis

Types of Reactions

N’~2~-(2-{[5-(1-Adamantyl)-4-allyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)-2-thiophenecarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can reduce the triazole ring or other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfanyl or thiophene moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Alkyl halides, under basic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, N’~2~-(2-{[5-(1-Adamantyl)-4-allyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)-2-thiophenecarbohydrazide may be investigated for its potential as an antimicrobial or anticancer agent due to the bioactive nature of its components.

Medicine

Industry

In the industrial sector, this compound could be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of N’~2~-(2-{[5-(1-Adamantyl)-4-allyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)-2-thiophenecarbohydrazide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, inhibiting or modulating their activity. The triazole ring can coordinate with metal ions, potentially disrupting metalloproteins, while the adamantyl group can enhance membrane permeability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of N’~2~-(2-{[5-(1-Adamantyl)-4-allyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)-2-thiophenecarbohydrazide lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C22H27N5O2S2

Molecular Weight

457.6 g/mol

IUPAC Name

N'-[2-[[5-(1-adamantyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]thiophene-2-carbohydrazide

InChI

InChI=1S/C22H27N5O2S2/c1-2-5-27-20(22-10-14-7-15(11-22)9-16(8-14)12-22)25-26-21(27)31-13-18(28)23-24-19(29)17-4-3-6-30-17/h2-4,6,14-16H,1,5,7-13H2,(H,23,28)(H,24,29)

InChI Key

UXDQQZCDTCNWPL-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)NNC(=O)C2=CC=CS2)C34CC5CC(C3)CC(C5)C4

Origin of Product

United States

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